molecular formula C16H22S2 B13033976 5,5'-Di-tert-butyl-2,2'-bithiophene

5,5'-Di-tert-butyl-2,2'-bithiophene

Cat. No.: B13033976
M. Wt: 278.5 g/mol
InChI Key: YKCVIEVEPURAPU-UHFFFAOYSA-N
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Description

5,5’-Di-tert-butyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes, which are derivatives of thiophene. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two thiophene rings connected by a single bond, with tert-butyl groups attached at the 5 and 5’ positions. This structural modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Di-tert-butyl-2,2’-bithiophene typically involves the coupling of 3,4-di-tert-butylthiophene with 2-bromo-3,4-di-tert-butylthiophene. The reaction is catalyzed by palladium (Pd) complexes, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 5,5’-Di-tert-butyl-2,2’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Di-tert-butyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,5’-Di-tert-butyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as antimicrobial agents and in drug delivery systems. The unique structural features of the compound allow for the design of molecules with specific biological activities .

Industry: In the industrial sector, 5,5’-Di-tert-butyl-2,2’-bithiophene is used in the production of specialty chemicals and materials. Its stability and electronic properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 5,5’-Di-tert-butyl-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5,5’-Di-tert-butyl-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics .

Properties

Molecular Formula

C16H22S2

Molecular Weight

278.5 g/mol

IUPAC Name

2-tert-butyl-5-(5-tert-butylthiophen-2-yl)thiophene

InChI

InChI=1S/C16H22S2/c1-15(2,3)13-9-7-11(17-13)12-8-10-14(18-12)16(4,5)6/h7-10H,1-6H3

InChI Key

YKCVIEVEPURAPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2=CC=C(S2)C(C)(C)C

Origin of Product

United States

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